CDPPB

Beschreibung

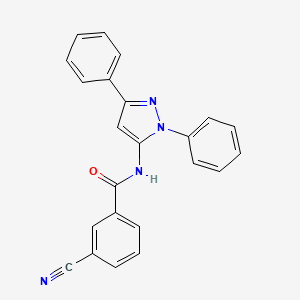

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O/c24-16-17-8-7-11-19(14-17)23(28)25-22-15-21(18-9-3-1-4-10-18)26-27(22)20-12-5-2-6-13-20/h1-15H,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUIZWILNWHFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459996 | |

| Record name | CDPPB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781652-57-1 | |

| Record name | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781652-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781652571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CDPPB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 781652-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CDPPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F3R8YW3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to CDPPB: A Positive Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDPPB, or 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of the Group I mGluRs, mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. This compound has garnered significant interest in the scientific community for its potential therapeutic applications in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and cognitive deficits. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of neuroscience and drug development.

Chemical Structure and Identification

This compound is a synthetic small molecule with a pyrazole-amide core structure.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide[1] |

| CAS Number | 781652-57-1[1] |

| Chemical Formula | C₂₃H₁₆N₄O[1] |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4 |

| InChI Key | BKUIZWILNWHFHD-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for the development of potential drug formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 364.40 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | Not explicitly found in searches. | |

| Solubility | Soluble in DMSO (up to 75 mM) | Various |

| pKa (predicted) | Not explicitly found in searches. | |

| LogP (predicted) | Not explicitly found in searches. |

Pharmacological Properties

This compound acts as a selective positive allosteric modulator of mGluR5, enhancing the receptor's response to the endogenous agonist, glutamate. This modulation has been shown to have significant effects in various preclinical models of central nervous system disorders.

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Species | Assay Conditions |

| Target | Metabotropic glutamate receptor 5 (mGluR5) | Human, Rat | |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | ||

| EC₅₀ | 10 nM | Human | Potentiation of glutamate-induced response |

| 20 nM | Rat | Potentiation of glutamate-induced response | |

| In Vivo Efficacy | Reverses amphetamine-induced locomotor activity and deficits in prepulse inhibition in rats. | Rat | |

| Exhibits antipsychotic-like and cognitive-enhancing effects in animal models. | Rodents |

Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology

Limited quantitative data is publicly available for the full ADME and toxicology profile of this compound. It is known to be brain-penetrant and orally active.

Table 4: ADME and Toxicology Profile of this compound

| Parameter | Value | Species |

| Bioavailability | Orally active, specific percentage not found. | Rodents |

| Blood-Brain Barrier Penetration | Yes | Rodents |

| Half-life (t₁/₂) | Not explicitly found in searches. | |

| Clearance (CL) | Not explicitly found in searches. | |

| Volume of Distribution (Vd) | Not explicitly found in searches. | |

| LD₅₀ | Not explicitly found in searches. |

Signaling Pathways

As a Group I mGluR, mGluR5 is coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, and potentiation by this compound, a signaling cascade is initiated, leading to the mobilization of intracellular calcium and activation of various downstream effectors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are compiled from various sources and represent a standard approach. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic scheme is outlined below.

References

The Emergence of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) as a Positive Allosteric Modulator of mGluR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key player in excitatory neurotransmission in the central nervous system. Its involvement in a range of neurological and psychiatric disorders has made it a prime target for therapeutic intervention. Positive allosteric modulators (PAMs) of mGluR5 offer a nuanced approach to enhancing receptor function, and among these, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) has emerged as a significant research tool and a scaffold for further drug development. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its activity as an mGluR5 PAM.

| Parameter | Value | Assay | Species |

| EC50 | 10 µM | Calcium Mobilization (in the presence of 20 µM glutamate) | Rat |

| Maximum Potentiation | ~150-200% of glutamate response | Calcium Mobilization | Rat |

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Value | Assay | Species |

| Ki | 2.5 µM | [3H]MPEP Binding Assay | Human |

| IC50 | 3.8 µM | [3H]MPEP Binding Assay | Human |

Table 2: In Vitro Binding Affinity of this compound

| Parameter | Dose | Effect | Animal Model |

| Antipsychotic-like activity | 3-30 mg/kg, i.p. | Reversal of phencyclidine (PCP)-induced hyperlocomotion | Rat |

| Anxiolytic-like activity | 10 mg/kg, i.p. | Increased punished crossings in the Vogel conflict test | Rat |

| Cognitive enhancement | 10 mg/kg, i.p. | Reversal of PCP-induced deficits in the novel object recognition test | Rat |

Table 3: In Vivo Activity of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the characterization of this compound.

In Vitro Assay: Fluorescence-Based Calcium Mobilization

This assay measures the ability of a compound to potentiate the intracellular calcium release induced by an orthosteric agonist like glutamate.

Materials:

-

HEK293 cells stably expressing rat or human mGluR5

-

Culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Glutamate (orthosteric agonist)

-

This compound (test compound)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the mGluR5-expressing HEK293 cells into the microplates and allow them to adhere and grow to a near-confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye in the dark at 37°C for approximately 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay: a. Wash the cells to remove excess dye. b. Add the this compound dilutions to the wells and incubate for a specified period (e.g., 10-20 minutes). c. Place the plate in the fluorescence reader and measure the baseline fluorescence. d. Inject a sub-maximal concentration of glutamate (e.g., EC20) and record the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The potentiation by this compound is calculated as the percentage increase in the glutamate response in the presence of the compound compared to the response to glutamate alone. An EC50 value for this compound can be determined by fitting the concentration-response data to a sigmoidal curve.

In Vitro Assay: Radioligand Binding ([3H]methoxy-PEPy)

This assay is used to determine if a compound binds to the same allosteric site as the known mGluR5 negative allosteric modulator, MPEP.

Materials:

-

Membranes prepared from cells expressing mGluR5

-

[3H]methoxy-PEPy (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound (test compound)

-

Non-specific binding control (e.g., a high concentration of MPEP)

-

Glass fiber filter mats

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, [3H]methoxy-PEPy, and varying concentrations of this compound in assay buffer.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of [3H]methoxy-PEPy bound to the receptor. The ability of this compound to displace the radioligand is used to determine its binding affinity (Ki) for the allosteric site.

In Vivo Model: Repeated Social Defeat Stress

This animal model is used to induce a depressive-like phenotype and assess the antidepressant potential of compounds.

Procedure:

-

Habituation: Individually house the experimental mice (e.g., C57BL/6) for a period before the stress induction.

-

Social Defeat: a. Introduce an experimental mouse into the home cage of a larger, more aggressive resident mouse (e.g., CD-1). b. Allow for a period of physical defeat (e.g., 5-10 minutes). c. After the physical interaction, house the experimental mouse in the same cage but separated from the resident by a perforated divider to allow for sensory contact for the remainder of the 24-hour period.

-

Repeated Stress: Repeat this procedure for a set number of consecutive days (e.g., 10 days).

-

Social Avoidance Test: a. Following the stress period, place the experimental mouse in an open field arena with a novel aggressor mouse enclosed in a small cage at one end. b. Track the movement of the experimental mouse and measure the time spent in the "interaction zone" around the aggressor's cage versus the "corners" of the arena.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a specific time point before the social avoidance test.

-

Data Analysis: A decrease in the time spent in the interaction zone is indicative of social avoidance, a depressive-like behavior. The ability of this compound to reverse this avoidance is a measure of its antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling pathway and a typical workflow for the discovery of mGluR5 PAMs.

mGluR5 Gq-coupled signaling pathway.

Drug discovery workflow for mGluR5 PAMs.

Conclusion

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) has proven to be an invaluable pharmacological tool for elucidating the roles of mGluR5 in the central nervous system. Its well-characterized in vitro and in vivo properties, coupled with the established experimental protocols for its assessment, provide a solid foundation for further research. The development of this compound and its analogs continues to pave the way for novel therapeutic strategies targeting mGluR5 for a variety of neurological and psychiatric disorders. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing this promising field of drug discovery.

The Discovery and Development of CDPPB: A Positive Allosteric Modulator of mGluR5

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). This compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This document details the key in vitro and in vivo studies that have elucidated its mechanism of action and therapeutic potential. Quantitative data from various assays are summarized in structured tables for comparative analysis. Detailed experimental protocols for seminal assays are provided, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of mGluR5 and the therapeutic applications of its positive allosteric modulation.

Introduction

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and synaptic plasticity.[1] Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. The development of allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offers a more nuanced approach to modulating receptor function compared to traditional agonists or antagonists. Positive allosteric modulators (PAMs) of mGluR5, such as this compound, enhance the receptor's response to the endogenous ligand glutamate, thereby offering a potential therapeutic strategy for conditions associated with glutamatergic hypofunction, such as schizophrenia.[2][3]

The discovery of this compound provided a significant advancement in the field, offering a tool to probe the in vivo effects of mGluR5 potentiation.[4][5] This document synthesizes the foundational research on this compound, from its initial synthesis to its characterization in preclinical models.

Discovery and Synthesis

This compound, with the chemical formula C23H16N4O, was identified from a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides.[4][6] The synthesis of this compound and its analogs was part of a medicinal chemistry effort to explore the structure-activity relationships (SAR) of amide-linked compounds targeting mGluR5.[4][7] The synthetic route for substituted N-[1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-yl]benzamides, a related series, involves the preparation of 1-(2-chlorophenyl)-3-phenyl-5-amino-1H-pyrazol as a key intermediate.[4]

Mechanism of Action

This compound acts as a positive allosteric modulator of mGluR5.[5] It does not activate the receptor on its own at lower concentrations but potentiates the response of the receptor to glutamate.[3] At higher concentrations (above 1 μM), this compound has been observed to exhibit agonist-like activity in CHO cells expressing mGluR5.[8] It binds to an allosteric site on the receptor, which is distinct from the orthosteric glutamate binding site.[5] This is evidenced by the fact that this compound does not affect [3H]quisqualate binding to mGluR5 but does compete for the binding of [3H]methoxyPEPy, a known negative allosteric modulator that binds to the MPEP site.[3][5] Molecular dynamics simulations suggest that this compound induces a conformational change in the receptor, stabilizing an active conformation.[9]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Parameter | Species/Cell Line | Value | Assay Type | Reference |

| EC50 | Human mGluR5 (CHO cells) | ~27 nM | Fluorometric Ca2+ Assay | [5] |

| EC50 | Human mGluR5 | 10 nM | Not Specified | [10] |

| EC50 | Rat mGluR5 | 20 nM | Not Specified | [10] |

| EC50 | Rat Cortical Astrocytes | 77 ± 15 nM | Fluorometric Ca2+ Assay | [11] |

| Ki | Rat mGluR5 (HEK-293 cells) | 3760 ± 430 nM | [3H]methoxyPEPy Displacement | [11][12] |

Table 1: In Vitro Potency and Binding Affinity of this compound. EC50 represents the concentration of this compound that produces 50% of the maximal potentiation of a threshold glutamate response.[13] Ki represents the inhibitory constant in displacing a radiolabeled antagonist.[14]

Experimental Protocols

Fluorometric Calcium Assay for mGluR5 Potentiation

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.

Cell Culture and Plating:

-

Chinese hamster ovary (CHO) cells stably expressing human mGluR5 or HEK cells stably expressing rat mGluR5 are used.[3][5]

-

Cells are plated at a density of 6 x 10^4 cells per well in clear-bottomed, black-walled, poly(d-lysine)-coated 96-well plates.[3]

-

Cells are incubated overnight at 37°C in 5% CO2.[3]

Dye Loading:

-

On the day of the assay, the culture medium is removed.[3]

-

Cells are washed and incubated with Hanks' balanced salt solution containing 20 mM HEPES, 2.5 mM probenecid, and 2 μM Fluo-4/acetoxymethyl ester dye for 45 minutes at 37°C in 5% CO2.[3]

Compound Addition and Signal Detection:

-

To screen for PAMs, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle.[15]

-

A sub-maximal concentration of glutamate (EC20) is then added to stimulate the receptor.[15]

-

Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader (FLIPR) or a FlexStation.[3]

-

The potentiation is calculated as the fold-shift in the glutamate EC50 or the increase in response to an EC20 concentration of glutamate.[5][15]

Radioligand Binding Assay

This assay determines the ability of a test compound to bind to the allosteric site of mGluR5 by measuring the displacement of a radiolabeled allosteric modulator.

Membrane Preparation:

-

Membranes are prepared from HEK293 cells stably expressing rat mGluR5.[3]

Binding Reaction:

-

The radiolabeled MPEP analog, [3H]methoxyPEPy, is used to label the allosteric binding site.[3]

-

Membranes (e.g., 40 µ g/well ) are incubated with a fixed concentration of [3H]methoxyPEPy (e.g., 2 nM) and varying concentrations of the test compound (this compound).[3][15]

-

The incubation is carried out in an assay buffer (50 mM Tris/0.9% NaCl, pH 7.4) for 60 minutes at room temperature.[15]

Detection and Analysis:

-

The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.[15]

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the Ki value is calculated.[16]

In Vivo Behavioral Models

This compound has been evaluated in several rodent models to assess its antipsychotic-like and cognitive-enhancing effects.

Amphetamine-Induced Hyperlocomotion:

-

Rats are administered amphetamine to induce hyperlocomotion, a model sensitive to antipsychotic drugs.[5]

-

This compound is administered prior to the amphetamine challenge.[5]

-

Locomotor activity is then measured to determine if this compound can reverse the amphetamine-induced effects.[5]

Prepulse Inhibition (PPI) of the Acoustic Startle Response:

-

Deficits in PPI are a measure of sensorimotor gating deficits observed in schizophrenia.

-

Amphetamine is used to disrupt PPI in rats.[5]

-

This compound is administered to assess its ability to reverse these deficits.[5]

Novel Object Recognition Test:

-

This test assesses recognition memory in rodents.[17]

-

Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one.

-

The time spent exploring the novel object versus the familiar one is measured.

-

This compound is administered before the familiarization phase to evaluate its effects on memory acquisition and consolidation.[17]

Signaling Pathways and Visualizations

Activation of mGluR5 by glutamate, potentiated by this compound, initiates a cascade of intracellular signaling events. One of the primary pathways involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, this compound has been shown to increase the phosphorylation of Akt and ERK1/2, which are key kinases involved in cell survival and plasticity.[8][18][19]

Caption: this compound potentiates mGluR5 signaling, leading to downstream activation of Akt and ERK pathways.

Caption: Workflow for identifying mGluR5 positive allosteric modulators using a calcium flux assay.

In Vivo Efficacy and Therapeutic Potential

In vivo studies have demonstrated that this compound is brain penetrant and exhibits antipsychotic-like effects in rodent models.[5] It has been shown to reverse amphetamine-induced hyperlocomotion and deficits in prepulse inhibition in rats, behaviors that are sensitive to antipsychotic drug treatment.[5] These findings suggest that positive allosteric modulation of mGluR5 could be a viable therapeutic approach for schizophrenia.[5]

Furthermore, this compound has shown promise in models of other neurological and psychiatric conditions. It has been found to facilitate the extinction of cocaine-associated contextual memories, suggesting a role in addiction therapy.[20] Studies have also indicated its potential in improving cognitive deficits, ameliorating depressive-like behaviors, and showing neuroprotective effects in models of Huntington's disease and Alzheimer's disease.[8][19][21][22]

Conclusion

This compound has emerged as a critical pharmacological tool for understanding the physiological and pathophysiological roles of mGluR5. Its discovery and development have provided substantial evidence supporting the therapeutic potential of mGluR5 positive allosteric modulation for a range of central nervous system disorders. The data summarized in this whitepaper highlight the potent and selective nature of this compound and provide a foundation for future research and drug development efforts targeting the mGluR5 allosteric site. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate this important therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 6485-40-1; 781652-57-1 | Buy Now [molport.com]

- 7. Design and synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Binding of a positive allosteric modulator this compound to metabotropic glutamate receptor type 5 (mGluR5) probed by all-atom molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Group I mGluR Modulators: R&D Systems [rndsystems.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. EC50 - Wikipedia [en.wikipedia.org]

- 14. google.com [google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. promegaconnections.com [promegaconnections.com]

- 17. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 781652-57-1 [chemicalbook.com]

- 22. Post-stress Social Interaction and 3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl) Benzamide Treatment Attenuate Depressive-like Behavior Induced by Repeated Social Defeat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

Disclaimer: Publicly available experimental data on the solubility and stability of the specific compound, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (also known as CDPPB), is limited. This guide provides a framework based on established principles and methodologies for characterizing similar small molecules in a drug discovery and development context. The experimental protocols described are standard industry practices.

Introduction

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1] As with any compound intended for research or therapeutic use, understanding its physicochemical properties, particularly solubility and stability, is critical. These parameters influence its handling, formulation, bioavailability, and shelf-life. This document outlines the core concepts, experimental designs, and data interpretation for assessing the solubility and stability of this and structurally related compounds.

Compound Details:

| Property | Value |

|---|---|

| IUPAC Name | 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide |

| Synonyms | This compound, 3-Cyano-N-(2,5-diphenyl-2H-pyrazol-3-yl)-benzamide |

| Molecular Formula | C23H16N4O |

| Molecular Weight | 364.4 g/mol [2] |

| CAS Number | 781652-57-1[3] |

Solubility Assessment

Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems. Poor aqueous solubility can lead to unreliable results in biological assays and challenges in developing suitable formulations for preclinical and clinical studies.[4][5] Two primary types of solubility are assessed during drug discovery: kinetic and thermodynamic.

2.1 Types of Solubility

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[5][6] It reflects the solubility of the fastest precipitating form of the compound and is often used for high-throughput screening in early drug discovery.[4][5][7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when a solid compound is in equilibrium with its dissolved state in a specific solvent.[5][6][8] This measurement requires longer incubation times to ensure equilibrium is reached and is crucial for formulation and development.[6][9]

2.2 Hypothetical Solubility Data

The following table presents hypothetical solubility data for a compound with a similar structure to 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide. This data is for illustrative purposes only.

| Assay Type | Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 5 | < 13.7 |

| Kinetic | Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 15 | 41.2 |

| Thermodynamic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 1 | < 2.7 |

| Thermodynamic | 0.1 N HCl | 1.0 | 25 | < 1 | < 2.7 |

| Thermodynamic | DMSO | N/A | 25 | > 1000 | > 2744 |

| Thermodynamic | Ethanol | N/A | 25 | 50 | 137.2 |

2.3 Experimental Protocols

2.3.1 Kinetic Solubility Assay (Shake-Flask Method) This protocol is a common method for determining kinetic solubility.[4][9]

-

Preparation of Stock Solution: A 10 mM stock solution of the test compound is prepared in 100% DMSO.

-

Sample Preparation: The DMSO stock solution is added to a phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µM, with the final DMSO concentration not exceeding 1%.

-

Incubation: The mixture is shaken at room temperature for 2 hours.[9]

-

Separation: The solution is filtered through a 0.45 µm filter plate to remove any precipitate.[4]

-

Quantification: The concentration of the compound in the filtrate is determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or UV-Vis spectroscopy against a standard curve.[9]

2.3.2 Thermodynamic Solubility Assay This assay determines the equilibrium solubility of a compound.[8][10]

-

Sample Preparation: An excess amount of the solid compound is added to various aqueous buffers (e.g., PBS pH 7.4, 0.1 N HCl).

-

Incubation: The suspensions are agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6][9]

-

Phase Separation: The samples are centrifuged at high speed, and the supernatant is carefully removed and filtered to eliminate any undissolved solids.[10]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[11][12][13][14] Forced degradation studies are a key component of this, used to identify potential degradation products and establish degradation pathways.[13][15][16][17]

3.1 Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[16][17] The goal is to achieve a target degradation of 5-20%.[15]

3.2 Hypothetical Forced Degradation Data

This table illustrates potential outcomes from a forced degradation study of a compound like 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide.

| Stress Condition | Details | Time | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | 15% | 2 |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 h | 25% | 3 |

| Oxidation | 3% H2O2, 25°C | 24 h | 8% | 1 |

| Thermal | 80°C, Solid State | 48 h | < 2% | 0 |

| Photolytic | ICH Q1B light exposure | 1.2 million lux hours | 5% | 1 |

3.3 Experimental Protocol for Forced Degradation

This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[15][16][18][19]

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.[18]

-

Acid and Base Hydrolysis:

-

Treat the compound solution with 0.1 N HCl and 0.1 N NaOH.

-

Incubate samples at room temperature or elevated temperatures (e.g., 60°C) for up to 7 days.[18]

-

At specified time points, withdraw samples and neutralize them.

-

-

Oxidative Degradation:

-

Treat the compound solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the sample at room temperature for up to 24 hours.[15]

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., 80°C).[18]

-

Samples are taken at various time points.

-

-

Photostability:

-

Expose the solid compound and its solution to a light source that provides a combination of UV and visible light, as specified by ICH Q1B (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[18]

-

A dark control sample should be stored under the same conditions to exclude thermal degradation.

-

-

Analysis: All stressed samples are analyzed by a stability-indicating HPLC method (typically with a photodiode array detector and a mass spectrometer) to separate and quantify the parent compound and any degradation products.

Visualizations

4.1 Experimental Workflow for Solubility Assessment

Caption: A flowchart illustrating the distinct experimental workflows for determining kinetic and thermodynamic solubility.

4.2 Signaling Pathway for mGluR5 Modulation

Caption: A diagram of the mGluR5 signaling pathway, modulated by this compound.

References

- 1. 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 781652-57-1 [chemicalbook.com]

- 2. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | C23H16N4O | CID 11245456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 6485-40-1; 781652-57-1 | Buy Now [molport.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. enamine.net [enamine.net]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 12. qlaboratories.com [qlaboratories.com]

- 13. Pharmaceutical Stability Testing - Creative Biolabs [creative-biolabs.com]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]

- 17. scispace.com [scispace.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. ijcrt.org [ijcrt.org]

Navigating the Intricacies of a Novel mGluR5 Modulator: A Technical Guide to the Pharmacokinetics of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, has emerged as a significant research tool in neuroscience. As a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), it holds potential for investigating novel therapeutic strategies for a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the available pharmacokinetic data on this compound, details key experimental protocols for its evaluation, and visualizes associated pathways and workflows. While extensive research has focused on the pharmacodynamic effects of this compound, this guide notes that specific quantitative pharmacokinetic parameters are not widely published, a critical consideration for its application in preclinical and translational research.

Introduction to 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound)

This compound is a small molecule that enhances the activity of the mGluR5 receptor, a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. By binding to an allosteric site on the receptor, this compound potentiates the receptor's response to its endogenous ligand, glutamate. This mechanism of action has made this compound a valuable tool for studying the therapeutic potential of mGluR5 modulation in conditions such as schizophrenia, Huntington's disease, and cognitive impairment.

Pharmacokinetic Profile of this compound

Absorption, Distribution, Metabolism, and Excretion (ADME) Summary

The following table summarizes the known ADME properties of this compound. It is important to note the absence of specific quantitative values in the reviewed literature.

| Pharmacokinetic Parameter | Observation | References |

| Absorption | Orally active. | [1] |

| Distribution | Brain penetrant. | [1] |

| Metabolism | Subject to metabolism by liver microsomes. | [2] |

| Excretion | Specific excretion pathways and rates are not detailed in the available literature. | |

| Bioavailability | While used in oral administration studies, specific oral bioavailability data is not provided. | |

| Plasma Protein Binding | Expected to be highly protein-bound due to its lipophilic nature, but quantitative data is unavailable. | |

| Half-life (t½) | Not specified in the reviewed literature. | |

| Peak Plasma Concentration (Cmax) | Not specified in the reviewed literature. | |

| Time to Peak Plasma Concentration (Tmax) | Not specified in the reviewed literature. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following sections provide established protocols for key in vitro and in vivo assessments of this compound.

In Vitro Metabolic Stability Assay

This protocol is designed to assess the metabolic stability of this compound in liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Objective: To determine the rate of disappearance of this compound when incubated with rat liver microsomes.

Materials:

-

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound)

-

Rat liver microsomes

-

NADPH (cofactor)

-

Phosphate buffer

-

Acetonitrile with 0.1% formic acid (for extraction)

-

Internal standard for HPLC/MS/MS analysis

-

Incubator/shaker (37°C)

-

HPLC/MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a reaction vessel, combine this compound (at a final concentration of 1 µM), rat liver microsomes, and phosphate buffer.

-

Pre-incubate the mixture at 37°C with shaking.

-

Initiate the metabolic reaction by adding the cofactor, NADPH.

-

Incubate the reaction mixture for a specified time (e.g., 15 minutes) at 37°C with shaking.

-

Terminate the reaction by adding ice-cold acetonitrile containing 0.1% formic acid and an internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant using a validated HPLC/MS/MS method to quantify the remaining concentration of this compound.

-

Calculate the percentage of this compound remaining at the end of the incubation period.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study to assess the pharmacokinetic profile of this compound in rats.

Objective: To determine the plasma and brain concentrations of this compound over time following oral administration.

Materials:

-

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound)

-

Vehicle for formulation (e.g., 20% hydroxypropyl β-cyclodextrin in sterile water)

-

Sprague-Dawley rats

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Surgical instruments for brain extraction

-

Homogenizer

-

Centrifuge

-

Freezer (-80°C)

-

HPLC/MS/MS system

Procedure:

-

Formulate this compound in a suitable vehicle to the desired concentration (e.g., 1 mg/mL).

-

Administer a single oral dose of the this compound formulation to rats (e.g., 10 mg/kg).

-

At predetermined time points (e.g., 0.5, 1, 3, and 6 hours) post-dosing, collect blood samples via an appropriate route (e.g., hepatic portal vein or cardiac puncture).

-

Process the blood samples by centrifugation to separate the plasma.

-

At the same time points, euthanize the animals and perfuse the circulatory system with cold saline.

-

Excise the brain, wash with cold phosphate-buffered saline, and immediately freeze on dry ice.

-

Store plasma and brain samples at -80°C until analysis.

-

Prepare brain homogenates.

-

Extract this compound from plasma and brain homogenate samples.

-

Quantify the concentration of this compound in the extracts using a validated HPLC/MS/MS method.

-

Plot the plasma and brain concentration-time data to determine pharmacokinetic parameters.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate key concepts and processes related to the study of this compound.

Caption: Simplified mGluR5 signaling pathway with this compound modulation.

Caption: Workflow for in vitro metabolic stability assay of this compound.

Caption: Workflow for in vivo pharmacokinetic study of this compound.

Conclusion and Future Directions

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) is an invaluable pharmacological tool for the investigation of mGluR5 function and its therapeutic implications. While its pharmacodynamic effects are well-documented, this technical guide highlights a significant gap in the publicly available, quantitative pharmacokinetic data. The provided experimental protocols offer a foundation for researchers to conduct their own pharmacokinetic assessments, which are essential for the robust design and interpretation of in vivo studies. Future research should aim to fully characterize the ADME properties of this compound to enable a more complete understanding of its disposition in biological systems and to facilitate its translation from a preclinical research tool to a potential therapeutic lead.

References

In Vitro Characterization of CDPPB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory.[3] Its dysfunction has been implicated in various central nervous system (CNS) disorders, including schizophrenia, Huntington's disease, and addiction, making it a significant target for therapeutic development.[4][5][6] This document provides an in-depth technical overview of the in vitro characterization of this compound, detailing its pharmacological properties, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Pharmacology

This compound's primary in vitro characteristic is its potentiation of mGluR5 activity. This is quantified by its half-maximal effective concentration (EC₅₀) in functional assays. The compound exhibits high potency for both human and rat mGluR5.

| Parameter | Species/Cell Line | Value | Assay Type | Reference |

| EC₅₀ | Human (CHO cells) | ~27 nM | Fluorometric Calcium Assay | [1] |

| EC₅₀ | Human | 10 nM | Not Specified | |

| EC₅₀ | Rat | 20 nM | Not Specified | |

| Fold Shift | Human (CHO cells) | 3- to 9-fold leftward shift | Agonist Concentration-Response | [1] |

Mechanism of Action: Allosteric Modulation

This compound functions by binding to an allosteric site on the mGluR5 receptor, which is distinct from the orthosteric site where glutamate binds.[2][6] This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling upon glutamate binding.[7]

Binding Site: Radioligand binding assays have confirmed that this compound does not compete with the orthosteric agonist [³H]quisqualate.[6] However, it does compete for the binding of [³H]methoxyPEPy, an analog of the selective mGluR5 negative allosteric modulator (NAM) MPEP.[1] This indicates that this compound binds to the same allosteric site as MPEP, a well-characterized transmembrane domain binding pocket.[6]

Signaling Pathways

mGluR5 is a Group I metabotropic glutamate receptor that couples to Gαq/11 G-proteins.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[9] this compound potentiates this entire cascade in the presence of glutamate. Downstream of this initial signaling, this compound has been shown to increase the phosphorylation and activation of key signaling proteins like Akt and ERK1/2, which are critical for neuronal survival and plasticity.[4][10]

References

- 1. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mGluR5 Positive Allosteric Modulator this compound Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchwithrowan.com [researchwithrowan.com]

- 8. researchgate.net [researchgate.net]

- 9. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

CAS Number: 781652-57-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of the pyrazole series of mGluR5 PAMs, this compound has emerged as a critical research tool for elucidating the therapeutic potential of mGluR5 modulation in a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to support ongoing research and drug development efforts targeting the mGluR5 receptor.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the pyrazole class of molecules. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 781652-57-1 | [1] |

| Molecular Formula | C₂₃H₁₆N₄O | [1] |

| Molecular Weight | 364.4 g/mol | [1] |

| IUPAC Name | 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | |

| Synonyms | This compound | |

| Appearance | Solid | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO to 100 mM | [1] |

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGluR5 receptor. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulation leads to a potentiation of the intracellular signaling cascades initiated by mGluR5 activation.

The primary signaling pathway associated with mGluR5 activation involves the Gq/G11 family of G-proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

Furthermore, mGluR5 activation has been shown to potentiate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. This interaction is thought to be mediated by the downstream signaling components of the mGluR5 pathway, such as PKC and Src kinase, which can phosphorylate NMDA receptor subunits. This compound, by enhancing mGluR5 signaling, indirectly augments NMDA receptor function. Downstream of these initial events, the activation of the ERK1/2 and Akt signaling pathways has been observed, which are crucial for cell survival and plasticity.

Quantitative Data

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 3.1: In Vitro Activity

| Assay | Cell Line/System | Parameter | Value | Reference |

| Calcium Mobilization (FLIPR) | CHO cells expressing human mGluR5 | EC₅₀ | 10 nM | [2] |

| Calcium Mobilization (FLIPR) | CHO cells expressing rat mGluR5 | EC₅₀ | 20 nM | [2] |

| Calcium Mobilization (FLIPR) | CHO cells expressing mGluR5 | EC₅₀ | ~27 nM | [1] |

Table 3.2: In Vivo Efficacy in Animal Models

| Animal Model | Species | Dosing Regimen | Key Findings | Reference |

| Amphetamine-induced hyperlocomotion | Rat | 1-30 mg/kg, s.c. | Reversal of hyperlocomotion | |

| Amphetamine-induced deficits in prepulse inhibition | Rat | 1-30 mg/kg, s.c. | Reversal of deficits | |

| Phencyclidine-induced cognitive deficits | Mouse | 10 mg/kg/day, i.p. for 14 days | Improvement in cognitive deficits | [3] |

| Huntington's Disease (BACHD model) | Mouse | 1.5 mg/kg, s.c. for 18 weeks | Increased p-AKT, p-ERK1/2, and BDNF mRNA; prevented neuronal cell loss and decreased htt aggregates; improved motor coordination and rescued memory deficits. | [4] |

| Novel Object Recognition (unimpaired) | Rat | 10 mg/kg | Improved recognition memory | [5] |

| Novel Object Recognition (MK-801-induced deficit) | Rat | 3, 10 mg/kg | Reversal of cognitive deficits | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Calcium Mobilization Assay (FLIPR)

This protocol is a general guideline based on typical procedures for assessing mGluR5 PAM activity.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human or rat mGluR5 are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition and Signal Detection: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken. This compound at various concentrations is then added to the wells. After a short incubation, a sub-maximal concentration (EC₂₀) of glutamate is added to stimulate the receptor.

-

Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time. The potentiation by this compound is calculated as the fold-increase in the glutamate EC₂₀ response. EC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Novel Object Recognition (NOR) Test in Rats

This protocol outlines the procedure for assessing the impact of this compound on recognition memory.

-

Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material. A variety of objects that are of similar size but different in shape and texture are used.

-

Habituation: For two consecutive days, each rat is allowed to freely explore the empty arena for 10 minutes to acclimate to the environment.

-

Training (Familiarization) Phase: On the third day, two identical objects are placed in opposite corners of the arena. The rat is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object (defined as the nose being within 2 cm of the object and actively sniffing) is recorded. This compound or vehicle is administered (e.g., intraperitoneally) 30 minutes before this phase.

-

Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), the rat is returned to the arena. One of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the rat remembers the familiar object and preferentially explores the novel one.

Western Blotting for Signaling Proteins

This protocol describes the general procedure for analyzing changes in protein phosphorylation in brain tissue following this compound treatment.

-

Tissue Preparation: Following in vivo treatment and behavioral testing, animals are euthanized, and specific brain regions (e.g., prefrontal cortex, hippocampus) are rapidly dissected and flash-frozen. The tissue is then homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, p-CREB, total CREB).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Data Analysis: The intensity of the bands is quantified using densitometry software. The level of phosphorylated protein is normalized to the level of the corresponding total protein.

Visualizations

Drug Discovery and Development Workflow for mGluR5 PAMs

Experimental Workflow for Novel Object Recognition Test

Conclusion

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) is a well-characterized and valuable pharmacological tool for investigating the role of mGluR5 in the central nervous system. Its demonstrated efficacy in preclinical models of schizophrenia, Huntington's disease, and cognitive impairment underscores the therapeutic potential of mGluR5 positive allosteric modulation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding of mGluR5 and develop novel therapeutics for debilitating neurological and psychiatric disorders. Further research is warranted to fully elucidate the long-term effects and translational potential of this promising compound.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 3. Therapeutic effects of metabotropic glutamate receptor 5 positive allosteric modulator this compound on phencyclidine-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than activating it directly. This modulatory activity makes it a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes within the central nervous system (CNS). Preclinical studies have demonstrated the potential of this compound in models of schizophrenia, Huntington's disease, and cognitive disorders, making it a compound of significant interest in neuroscience research and drug development.

Mechanism of Action

This compound binds to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that potentiates its response to glutamate. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for modulating synaptic plasticity, learning, and memory.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 | Chinese hamster ovary (CHO) cells expressing human mGluR5 | Fluorometric Ca2+ Assay (potentiating threshold glutamate responses) | ~27 nM | [1] |

| EC50 | Cultured rat cortical astrocytes | Fluorometric Ca2+ Assay (potentiating glutamate-induced Ca2+ release) | 77 ± 15 nM | [2] |

| Fold Shift | CHO cells expressing human mGluR5 | Glutamate Agonist Concentration-Response Curve | 3- to 9-fold leftward shift at 1 µM this compound | [1] |

In Vivo Activity of this compound

| Animal Model | Behavioral Test | Dosing | Effect | Reference |

| Rat | Amphetamine-induced hyperlocomotion | 10-30 mg/kg | Reversal of hyperlocomotion | [3] |

| Rat | Amphetamine-induced deficits in prepulse inhibition | Not specified | Reversal of deficits | [1] |

| Rat | Methamphetamine-seeking behavior | 60 mg/kg, s.c. | No significant alteration of extinction or contextual reinstatement | [4] |

| Mouse | SO2-induced neurotoxicity in HT22 cells (in vitro) | 100 µM SO2, this compound pre-treatment | Inhibition of cytotoxicity and apoptosis | [5] |

Signaling Pathway

Caption: Simplified mGluR5 signaling pathway activated by glutamate and potentiated by this compound.

Experimental Protocols

In Vitro: Fluorometric Calcium Assay for mGluR5 Potentiation

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR5.

Materials:

-

CHO cells stably expressing human mGluR5 (or other suitable cell line, e.g., cultured astrocytes).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

L-Glutamate (stock solution in water).

-

This compound (stock solution in DMSO).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Seed mGluR5-expressing cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading:

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in Assay Buffer to a final concentration of 2-4 µM Fluo-4 AM.

-

Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing: After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of Assay Buffer in each well after the final wash.

-

Compound Preparation:

-

Prepare a dilution series of this compound in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM.

-

Prepare a fixed, sub-maximal concentration of L-glutamate (e.g., EC20 concentration, to be determined in a separate experiment) in Assay Buffer.

-

-

Assay Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Program the instrument to first add the this compound dilutions (or vehicle) to the wells and incubate for a specified time (e.g., 2-15 minutes).

-

Next, program the instrument to add the EC20 concentration of L-glutamate to the wells.

-

Measure the fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) before and after the addition of glutamate.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the data to the response of a maximal glutamate concentration.

-

Plot the potentiation (as a percentage of maximal glutamate response) against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

-

In Vivo: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotion, a preclinical model relevant to psychosis.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-350 g).

-

This compound.

-

Vehicle: 10% (v/v) Tween 80 in sterile saline.

-

d-Amphetamine sulfate.

-

Sterile saline (0.9% NaCl).

-

Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

-

Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections.

Protocol:

-

Animal Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment. Handle the rats daily for several days leading up to the test to reduce stress.

-

Habituation: On the day of the experiment, place the rats individually into the open-field chambers and allow them to habituate for 30-60 minutes.

-

Drug Administration:

-

Prepare this compound in the vehicle solution. A common dose range is 10-30 mg/kg.

-

Administer this compound (or vehicle) via s.c. or i.p. injection.

-

Return the animals to their home cages for a pre-treatment period (e.g., 30-60 minutes).

-

-

Amphetamine Challenge:

-

Prepare d-amphetamine in sterile saline (e.g., 1.5 mg/kg).

-

Administer d-amphetamine via i.p. injection.

-

-

Locomotor Activity Recording: Immediately after the amphetamine injection, place the rats back into the open-field chambers and record their locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-90 minutes.

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

-

Compare the total locomotor activity between the different treatment groups (Vehicle + Saline, Vehicle + Amphetamine, this compound + Amphetamine) using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

-

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The mGluR5 Positive Allosteric Modulator this compound Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of CDPPB

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This document includes recommended dosage regimens for various animal models, detailed experimental protocols for key behavioral assays, and an elucidation of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound in in vivo animal studies. These values can serve as a starting point for experimental design, though optimal doses may vary depending on the specific animal strain, age, and experimental conditions.

Table 1: this compound Dosage in Mice

| Indication/Model | Strain | Administration Route | Dosage Range | Key Findings |

| Huntington's Disease Model (BACHD) | - | Subcutaneous (s.c.) | 1.5 mg/kg (chronic) | Neuroprotective effects, improved motor coordination, and rescued memory deficits.[1] |

| Cognitive Enhancement | C57Bl/6 | Intraperitoneal (i.p.) | 10 mg/kg | Enhanced spatial learning.[2] |

| Cognitive Deficits (PCP-induced) | ICR | - | 1.0 mg/kg, 10 mg/kg (subchronic) | 10 mg/kg significantly improved cognitive deficits.[3] |

| Spatial Learning | C57Bl/6 | Intraperitoneal (i.p.) | 30 mg/kg | Enhanced performance in the Barnes maze.[4] |

Table 2: this compound Dosage in Rats

| Indication/Model | Strain | Administration Route | Dosage Range | Key Findings |

| Antipsychotic-like Effects | - | - | 10 - 30 mg/kg | Reversed amphetamine-induced hyperlocomotion and prepulse inhibition deficits.[5] |

| Recognition Memory | Wistar Hannover | - | 3, 10, 30 mg/kg | Inverted U-shaped dose-response; lower doses improved recognition memory.[6] |

| Paired Associates Learning | Long-Evans | - | 1 - 30 mg/kg (acute) | No consistent effects on task performance.[7][8] |

| Spatial Learning | Sprague-Dawley | Subcutaneous (s.c.) | 30 mg/kg | Enhanced performance in a delayed alternation T-maze task.[4] |

Experimental Protocols

Vehicle Formulation

A commonly used vehicle for the in vivo administration of this compound is 10% (v/v) Tween 80 in sterile saline . Due to this compound's limited aqueous solubility, proper solubilization is crucial for consistent and reliable results.

Novel Object Recognition (NOR) Test

This test assesses recognition memory in rodents, based on their innate tendency to explore a novel object more than a familiar one.

Materials:

-

Open field arena (e.g., 50 x 50 x 40 cm)

-

Two sets of identical objects (familiar objects)

-

One set of novel objects (distinct from familiar objects in shape, color, and texture)

-

Video recording and tracking software

-

70% ethanol for cleaning

Procedure:

-

Habituation:

-

On day 1, individually place each mouse in the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.

-

-

Training (Familiarization) Phase:

-

On day 2, place two identical objects in the arena at a fixed distance from each other.

-

Administer this compound or vehicle control at the predetermined time before the session (e.g., 30 minutes).

-

Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.

-

-

Testing Phase:

-

After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena.

-

In the arena, one of the familiar objects has been replaced with a novel object.

-

Record the time the animal spends exploring the familiar and the novel object for a set period (e.g., 5 minutes).

-

Data Analysis:

-

Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A higher DI indicates better recognition memory.

Amphetamine-Induced Hyperlocomotion